molecular formula C22H30N4O B2824184 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide CAS No. 946286-58-4

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Cat. No. B2824184
CAS RN: 946286-58-4
M. Wt: 366.509
InChI Key: HCPOFPXKTIDAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide, also known as DPA-714, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known for their ability to modulate immune responses and reduce inflammation.

Scientific Research Applications

Chemistry and Synthetic Utility

The chemistry and synthetic utility of related acetamide compounds have been explored in the context of protecting groups for vicinal diols and selective acylation. For instance, the use of N,N-dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals for cyclic acetals formation demonstrates their potential as temporary protecting groups and for selective benzoylation and acetylation of diols under specific conditions (Hanessian & Moralioglu, 1972).

Improvement in Synthesis Techniques

Research has also focused on improving synthesis techniques for related compounds, leading to more efficient and cost-effective production methods. For example, improvements in the technical methods of reduction, acetylation, and ethylation have been studied to optimize the synthesis process and increase yields (Gong Fenga, 2007).

Radiosynthesis and Imaging Applications

Radiosynthesis of compounds for imaging applications, such as the translocator protein (18 kDa) with PET, highlights the potential of acetamide derivatives in the development of diagnostic tools. The synthesis of DPA-714, a compound designed for labeling with fluorine-18, exemplifies the application of these compounds in positron emission tomography (PET) imaging (Dollé et al., 2008).

Biological Activity

Several studies have investigated the biological activities of acetamide derivatives, including their potential as antimicrobial, anti-inflammatory, and analgesic agents. For instance, the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and its evaluation for DPPH scavenging, analgesic, and anti-inflammatory activities highlight the therapeutic potential of these compounds (Nayak et al., 2014).

Anticancer Properties

The development of new chemical entities based on acetamide derivatives for potential anticancer applications has been a focus of recent research. The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their evaluation against cancer cell lines reveal promising anticancer and anti-inflammatory activities, with certain compounds showing significant efficacy (Rani et al., 2014).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-18(27)23-17-22(19-9-11-20(12-10-19)24(2)3)26-15-13-25(14-16-26)21-7-5-4-6-8-21/h4-12,22H,13-17H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOFPXKTIDAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.